molecular formula C8H7ClO B1601534 2-(Chloromethyl)benzaldehyde CAS No. 108683-62-1

2-(Chloromethyl)benzaldehyde

Cat. No.: B1601534
CAS No.: 108683-62-1
M. Wt: 154.59 g/mol
InChI Key: QQJODMUSGDSKPF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzaldehyde is an organic compound with the molecular formula C8H7ClO. It consists of a benzene ring substituted with a chloromethyl group and an aldehyde group. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as 2-(chloromethyl)benzaldehyde, typically react via an sn1 pathway . This suggests that the compound may interact with various biological targets that have nucleophilic sites.

Mode of Action

The mode of action of this compound involves its interaction with its targets via a nucleophilic substitution reaction . In this reaction, a nucleophile, a chemical species rich in electrons, donates an electron pair to an electrophile to form a chemical bond. In the case of this compound, the chloromethyl group acts as a leaving group, making the benzaldehyde moiety a potential electrophile.

Biochemical Pathways

It’s worth noting that benzimidazole derivatives, which can be synthesized from compounds like this compound, have been found to exhibit a wide range of biological activities . These activities suggest that this compound and its derivatives could potentially affect multiple biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (1546 g/mol ) is within the range that is generally favorable for oral bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the chloromethylation of benzaldehyde using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which subsequently reacts with benzaldehyde to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and controlled reaction environments helps in minimizing side reactions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2-(Chloromethyl)benzoic acid.

    Reduction: 2-(Chloromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Benzaldehyde: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    2-(Bromomethyl)benzaldehyde: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity patterns.

    2-(Hydroxymethyl)benzaldehyde: Contains a hydroxymethyl group, which alters its reactivity in oxidation and reduction reactions.

Uniqueness: 2-(Chloromethyl)benzaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

2-(chloromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJODMUSGDSKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20550557
Record name 2-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108683-62-1
Record name 2-(Chloromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20550557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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